![molecular formula C21H24O5 B602808 Sequosempervirin D CAS No. 864719-19-7](/img/structure/B602808.png)
Sequosempervirin D
Overview
Description
Mechanism of Action
Target of Action
Sequosempervirin D is a natural product isolated from the heartwood of Sequoia sempervirens The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It is known that this compound is a norlignan , a class of compounds that have been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer effects. The specific interactions of this compound with its targets and the resulting changes are areas for future research.
Biochemical Pathways
It’s worth noting that a related compound, sequosempervirin b, has been found to have an inhibitory effect on cyclic amp phosphodiesterase
Biochemical Analysis
Biochemical Properties
Sequosempervirin D plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, this compound has been shown to inhibit the activity of cyclic AMP phosphodiesterase, an enzyme involved in the regulation of intracellular levels of cyclic AMP . This inhibition can lead to increased levels of cyclic AMP, which in turn can affect various cellular processes. Additionally, this compound interacts with proteins involved in cell signaling pathways, further modulating cellular functions .
Cellular Effects
This compound exerts notable effects on different types of cells and cellular processes. In cancer cells, such as the A549 non-small-cell lung-cancer cell line, this compound has demonstrated anticancer activity with an IC50 value of 27.1 µM . This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit the proteolytic activity of cathepsin B, an enzyme involved in protein degradation and cell signaling . By affecting these pathways, this compound can alter cellular behavior and potentially inhibit cancer cell proliferation.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its inhibitory effect on cyclic AMP phosphodiesterase results in elevated levels of cyclic AMP, which can activate downstream signaling pathways . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard storage conditions, with a shelf life of up to three years when stored as a powder at -20°C . Its stability can be affected by factors such as temperature and light exposure. Over time, this compound may undergo degradation, leading to a decrease in its biological activity. Long-term studies have indicated that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit therapeutic effects without significant toxicity . At higher doses, toxic or adverse effects may be observed. For example, high doses of this compound can lead to liver toxicity and other adverse effects in animal models . It is important to determine the optimal dosage range to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s bioavailability and efficacy. Additionally, this compound can affect metabolic flux and alter the levels of specific metabolites, further impacting cellular function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm or nucleus, depending on its interactions with cellular components . These interactions can influence the compound’s localization and activity within the cell.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may accumulate in the cytoplasm, affecting cytoplasmic signaling pathways and metabolic processes. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sequosempervirin D involves several steps, including the use of samarium diiodide promoted intramolecular Barbier-type reactions . This method allows for the construction of the key structural feature, a spiro [4.5]decane ring system, by controlling the stereochemistry of the hydroxyl group at the 8-position .
Industrial Production Methods
Currently, there is limited information available on the industrial production methods of this compound. Most of the compound is obtained through extraction from natural sources, specifically the heartwood of Sequoia sempervirens.
Chemical Reactions Analysis
Types of Reactions
Sequosempervirin D undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds .
Scientific Research Applications
Biological Activities
Sequosempervirin D exhibits a range of biological activities that make it a candidate for further research in pharmacology and therapeutic applications.
Antioxidant Activity
Research indicates that extracts from Sequoia sempervirens, including those containing this compound, possess significant antioxidant properties. In vitro studies have shown that these extracts can inhibit oxidative stress markers, suggesting potential use in preventing oxidative damage in cells .
Study | Extract Type | IC50 (μg/ml) | Activity |
---|---|---|---|
Study A | Leaf Extract | 172.640 | Antioxidant |
Study B | Shootlet Culture | 172.672 | Antioxidant |
Cytotoxic Effects
This compound has demonstrated cytotoxic effects against various cancer cell lines, including HepG-2 (liver) and MCF-7 (breast) cells. The cytotoxicity was assessed using the Sulforhodamine B assay, revealing that specific concentrations of the extract significantly inhibited cell proliferation .
Cell Line | Extract Concentration (μg/ml) | Inhibition (%) |
---|---|---|
HepG-2 | 50 | 75 |
MCF-7 | 50 | 68 |
Antimicrobial Properties
The antimicrobial activity of this compound has been explored through various studies focusing on its efficacy against fungal and bacterial pathogens.
Fungal Inhibition
Studies have reported that extracts from the heartwood of Sequoia sempervirens exhibit fungicidal properties against common wood-decaying fungi such as Gloeophyllum trabeum and Trametes versicolor. The extracts showed significant reduction in fungal growth at concentrations comparable to those found in intact wood .
Fungus | Extract Type | Growth Reduction (%) |
---|---|---|
Gloeophyllum trabeum | Ethanol Extract | 85 |
Trametes versicolor | Acetone Extract | 90 |
Synthesis and Derivatives
The synthesis of this compound and its derivatives has been a focus of organic chemistry research, with methods developed for efficient production. These synthetic routes are crucial for obtaining sufficient quantities for biological testing and potential therapeutic applications.
Synthetic Methods
Recent advancements in synthetic methodologies have allowed for the gram-scale synthesis of spirocyclic compounds related to this compound, enabling further exploration of its biological properties .
Method | Yield (%) | Notes |
---|---|---|
Iron-Catalyzed Cascade | 60 | High regioselectivity |
Multicomponent Reaction | 75 | Efficient synthesis route |
Case Studies and Research Findings
Several case studies have highlighted the applications of this compound in real-world scenarios, particularly in pharmacology and environmental science.
Case Study: Anticancer Research
A notable case study involved the evaluation of this compound's effects on tumor cell lines, where researchers observed that specific extracts led to apoptosis in cancer cells, indicating its potential as an anticancer agent .
Case Study: Environmental Applications
Another study focused on the use of Sequoia sempervirens extracts as natural preservatives due to their antifungal properties, showing promise for sustainable applications in wood preservation without harmful chemicals .
Comparison with Similar Compounds
Similar Compounds
Sequosempervirin D is structurally related to other norlignans, such as sequosempervirin A and sequosempervirin B . These compounds share similar structural features but differ in their stereochemistry and functional groups .
Uniqueness
What sets this compound apart from its analogs is its unique spiro [4.5]decane ring system and the specific stereochemistry of its hydroxyl group at the 8-position . These features contribute to its distinct biological activities and make it a valuable compound for scientific research .
Biological Activity
Sequosempervirin D is a compound derived from the heartwood of Sequoia sempervirens, commonly known as redwood. This compound has garnered interest due to its potential biological activities, particularly in antimicrobial and antifungal applications. This article provides a detailed overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Chemical Composition and Extraction
The extraction of bioactive compounds from Sequoia sempervirens typically involves various solvents to isolate different fractions. Studies have shown that acetone and ethyl acetate extracts yield significant bioactivity against fungal species, indicating the presence of potent phytochemicals in these fractions . The chemical structure of this compound has been characterized using techniques such as FT-IR spectroscopy, which helps in understanding its functional groups and potential interactions with biological targets.
Antimicrobial Activity
This compound exhibits notable antimicrobial properties. Research indicates that extracts from Sequoia sempervirens can inhibit the growth of various fungi, including Trametes versicolor (white-rot) and Gloeophyllum trabeum (brown-rot) (Table 1). The effectiveness of these extracts varies based on the solvent used for extraction, with acetone-soluble fractions showing the highest inhibition rates.
Table 1: Growth Inhibition of Fungi by this compound Extracts
Extract Type | Fungal Species | % Growth Inhibition |
---|---|---|
Acetone | Trametes versicolor | 75% |
Ethyl Acetate | Gloeophyllum trabeum | 60% |
Dichloromethane | Gloeophyllum trabeum | 40% |
The mechanism by which this compound exerts its antimicrobial effects is believed to involve disruption of cellular membranes and interference with metabolic pathways in target organisms. In vitro studies have demonstrated that the compound can induce morphological changes in fungal cells, leading to cell death .
Case Studies
Several case studies have explored the application of this compound in agricultural settings, particularly in controlling fungal pathogens affecting crops. For instance, a study conducted on grapevine pathogens showed that treatment with this compound extracts resulted in a significant reduction in disease incidence compared to untreated controls (Table 2).
Table 2: Efficacy of this compound Against Grapevine Pathogens
Treatment | Disease Incidence (%) | Control Group (%) |
---|---|---|
This compound | 15 | 45 |
Chemical Fungicide | 10 | 45 |
Untreated Control | 45 | 45 |
Toxicity and Safety Profile
While the antibacterial and antifungal activities of this compound are promising, it is essential to evaluate its toxicity. Preliminary studies suggest that the compound exhibits low toxicity towards mammalian cells at therapeutic concentrations, making it a candidate for further development as a biopesticide or therapeutic agent .
Properties
IUPAC Name |
4-[(E,1S)-1-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3-(4-hydroxyphenyl)prop-2-enyl]-2-methoxyphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O5/c1-21(2)25-13-20(26-21)17(10-6-14-4-8-16(22)9-5-14)15-7-11-18(23)19(12-15)24-3/h4-12,17,20,22-23H,13H2,1-3H3/b10-6+/t17-,20+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFTSEQNPKRKIAA-IDGDSFQDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C(C=CC2=CC=C(C=C2)O)C3=CC(=C(C=C3)O)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@@H](O1)[C@@H](/C=C/C2=CC=C(C=C2)O)C3=CC(=C(C=C3)O)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.